Mu-Opioid Receptor Binding Affinity: Noracymethadol, (-)- vs. LAAM
Noracymethadol, (-)- (nor-LAAM) demonstrates substantially higher mu-opioid receptor (MOR) binding affinity compared to the parent drug LAAM. In radioligand displacement assays, the Ki of nor-LAAM is 5.6 nM, whereas LAAM exhibits a Ki of 740 nM—a 132-fold difference [1]. Functional potency measured by IC50 shows an even larger disparity: 1.2 nM for nor-LAAM versus 100,000 nM for LAAM, representing an 83,333-fold enhancement [1]. This differential is critical for selecting the appropriate ligand for occupancy-based studies.
| Evidence Dimension | Mu-opioid receptor binding affinity (Ki) and functional potency (IC50) |
|---|---|
| Target Compound Data | Ki = 5.6 nM; IC50 = 1.2 nM |
| Comparator Or Baseline | LAAM: Ki = 740 nM; IC50 = 100,000 nM |
| Quantified Difference | 132-fold higher binding affinity; 83,333-fold higher functional potency for nor-LAAM |
| Conditions | Radioligand binding assay (Ki) and functional assay (IC50) at human mu-opioid receptor |
Why This Matters
Researchers requiring high receptor occupancy at low concentrations must select nor-LAAM over LAAM to achieve target engagement in vitro or in vivo.
- [1] Impaired psychomotor function and plasma methadone and levo-alpha-acetylmethadol (LAAM) concentrations in opioid-substitution patients (citing receptor binding studies: Ki 5.6 nM for nor-LAAM vs. 740 nM for LAAM; IC50 1.2 nM vs. 100,000 nM). Scite.ai. https://scite.ai/reports/10.1007/s00213-002-1198-8 View Source
